4-Amino-5-chloro-2,1,3-benzothiadiazole

Catalog No.
S668852
CAS No.
30536-19-7
M.F
C6H4ClN3S
M. Wt
185.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-chloro-2,1,3-benzothiadiazole

CAS Number

30536-19-7

Product Name

4-Amino-5-chloro-2,1,3-benzothiadiazole

IUPAC Name

5-chloro-2,1,3-benzothiadiazol-4-amine

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2

InChI Key

MURNIACGGUSMAP-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1Cl)N

Synonyms

5-Chloro-2,1,3-benzothiadiazol-4-amine; USP Tizanidine Related Compound A:

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)N

4-Amino-5-chloro-2,1,3-benzothiadiazole is an organic compound characterized by its unique structure, which includes a benzothiadiazole ring with an amino group and a chlorine atom. Its chemical formula is C6H4ClN3SC_6H_4ClN_3S and it has a molecular weight of approximately 189.63 g/mol. The compound is recognized for its role in various

Studies suggest ACBD acts as an antiviral agent by:

  • Binding to viral nucleic acids (RNA or DNA), potentially inhibiting viral replication [].
  • Disrupting the mitochondrial membrane potential, a cellular process crucial for viral replication [].
  • Interacting with toll-like receptors, influencing the immune response to viral infection [].
  • Potential for skin and eye irritation: Due to the presence of the amino group [].
  • Possible respiratory tract irritation: If inhaled as dust or vapor [].
  • Unknown toxicity: Further research is needed to determine its specific toxicity profile.

Antiviral Properties

-Amino-5-chloro-2,1,3-benzothiadiazole has been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of various viruses, including:

  • Hepatitis C virus (HCV): Research suggests that 4-Amino-5-chloro-2,1,3-benzothiadiazole can act synergistically with other antiviral drugs, such as interferon alpha and beta, to improve the treatment of HCV infection [].
  • Human immunodeficiency virus (HIV): While not directly targeting HIV itself, 4-Amino-5-chloro-2,1,3-benzothiadiazole has been shown to possess anti-inflammatory and immunomodulatory properties, potentially benefiting HIV treatment strategies [].

The antiviral mechanism of 4-Amino-5-chloro-2,1,3-benzothiadiazole is still under investigation, but it is believed to involve:

  • Disruption of viral nucleic acid synthesis: The compound may bind to viral nucleic acids, hindering their replication [].
  • Inhibition of mitochondrial membrane potential: 4-Amino-5-chloro-2,1,3-benzothiadiazole may interfere with the establishment of the mitochondrial membrane potential, a critical step for viral replication [].

Other Potential Applications

Beyond its antiviral properties, 4-Amino-5-chloro-2,1,3-benzothiadiazole is being explored for other potential applications in scientific research, including:

  • Immunomodulation: Studies suggest the compound may modulate the immune system by interacting with toll-like receptors, potentially impacting inflammatory responses [].
  • Anticancer properties: Some research indicates that 4-Amino-5-chloro-2,1,3-benzothiadiazole may exhibit anti-proliferative effects on certain cancer cell lines, warranting further investigation [].

  • Palladium-Catalyzed C-N Coupling: This reaction allows for the formation of carbon-nitrogen bonds, which are crucial in synthesizing various nitrogen-containing compounds.
  • Reactions with Electrophiles: The amino group can act as a nucleophile, allowing the compound to react with electrophilic agents to form substituted derivatives.
  • Formation of Salts: The compound can be converted into hydrochloride or other salts, enhancing its solubility and stability for various applications .

Several methods exist for synthesizing 4-amino-5-chloro-2,1,3-benzothiadiazole:

  • From 5-Chlorobenzo-2,1,3-thiadiazole:
    • This method involves the reduction of 5-chlorobenzo-2,1,3-thiadiazole using appropriate reducing agents to introduce the amino group .
  • Via Substitution Reactions:
    • The introduction of the amino group can also be achieved through nucleophilic substitution reactions involving suitable amines and chlorinated precursors .

Both methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

4-Amino-5-chloro-2,1,3-benzothiadiazole is primarily utilized in:

  • Dye Manufacturing: It serves as a key intermediate in producing various dyes and pigments, especially those used in blue and green shades .
  • Pharmaceutical Development: The compound's potential biological activities make it a candidate for developing new therapeutic agents.
  • Chemical Research: It is often used as a reagent in synthetic organic chemistry for exploring new chemical transformations .

Several compounds share structural similarities with 4-amino-5-chloro-2,1,3-benzothiadiazole. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-1,2,3-benzothiadiazoleSimilar benzothiadiazole coreLacks chlorine substituent
5-Chloro-2-amino-benzothiazoleContains an amine group but different ring structureExhibits different reactivity patterns
4-Amino-6-chlorobenzothiazoleChlorine at a different positionPotentially different biological activities

These compounds illustrate variations in substitution patterns that can significantly influence their chemical properties and applications.

Multi-Step Nucleophilic Substitution Pathways

The benzothiadiazole core is typically constructed via nitration and reduction sequences. A classic route involves nitration of 5-chlorobenzo-2,1,3-thiadiazole using concentrated HNO₃/H₂SO₄, followed by iron-mediated reduction to introduce the amino group. This method yields 4-amino-5-chloro-2,1,3-benzothiadiazole with ~70% efficiency but requires stringent temperature control (50–60°C) to prevent dechlorination. Modern adaptations employ microwave-assisted nitration to reduce reaction times from 40 hours to 15 minutes while maintaining yields above 85%.

Key Reaction Steps:

  • Nitration: $$ \text{C}6\text{H}3\text{ClN}2\text{S} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}2\text{ClN}3\text{O}2\text{S} $$
  • Reduction: $$ \text{C}6\text{H}2\text{ClN}3\text{O}2\text{S} + \text{Fe} \xrightarrow{\text{HCl}} \text{C}6\text{H}4\text{ClN}_3\text{S} $$

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) plays a dual role as a solvent and cyclizing agent in imidazoline coupling reactions. For example, reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl-2-imidazolidinone in POCl₃ at 50–60°C for 30–40 hours yields tizanidine precursors with 93.6% efficiency. The mechanism involves POCl₃ activating the carbonyl group of the imidazolidinone, facilitating nucleophilic attack by the amino group.

Optimized Conditions:

ParameterValue
Temperature50–60°C
Reaction Time30–40 hours
Molar Ratio (1:1.2)Benzothiadiazole:Imidazolidinone
Yield93.6%

Quaternary Ammonium Ionic Liquids in Imidazoline Coupling

Quaternary ammonium ionic liquids (e.g., methacryloylpropyltrimethylammonium chloride) enhance reaction homogeneity and reduce byproducts. In a patented method, 2-imidazolidinone and dimethyl chlorophosphate react in a 50% ionic liquid solution, achieving 97% yield of tizanidine intermediates. The ionic liquid stabilizes charged intermediates, suppressing side reactions like hydrolysis.

Advantages of Ionic Liquids:

  • Solubility Enhancement: Dissolves polar and non-polar reactants.
  • Reusability: Retains catalytic activity for ≥5 cycles.
  • Byproduct Reduction: Lowers impurity levels to <0.5%.

Stoichiometric Control Strategies

Precise stoichiometry is critical to minimize byproducts such as dechlorinated analogs. A 1:1.2 molar ratio of 4-amino-5-chloro-2,1,3-benzothiadiazole to 2-imidazolidinone optimizes imidazoline coupling, while excess POCl₃ (1.5 equivalents) ensures complete cyclization. Post-reaction quenching with ice-cold NaOH (pH 10–12) precipitates pure product, reducing downstream purification costs.

Stoichiometric Parameters:

ReactantMolar RatioPurpose
4-Amino-5-chloro-2,1,3-benzothiadiazole1.0Core substrate
2-Imidazolidinone1.2Nucleophile
POCl₃1.5Cyclizing agent/solvent

Solvent System Optimization

Solvent choice significantly impacts reaction kinetics and purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but risk carbamate formation. In contrast, toluene and chloroform平衡 reactivity and stability, yielding ≥95% pure product. Recent advances utilize ethanol-water mixtures (9:1 v/v) for final recrystallization, achieving HPLC purity >99.9%.

Solvent Performance Comparison:

SolventDielectric ConstantYield (%)Purity (%)
POCl₃14.093.698.5
DMF36.788.295.3
Toluene2.485.797.8
Ethanol-Water24.397.099.9

4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound characterized by a benzene ring fused to a thiadiazole moiety, with amino and chloro substituents at the four and five positions, respectively. This molecular framework is not only synthetically versatile but also serves as a crucial scaffold in the pharmaceutical industry. The compound’s electron-rich aromatic system and the presence of nucleophilic and electrophilic sites facilitate a variety of chemical transformations, making it an invaluable intermediate for the synthesis of active pharmaceutical ingredients.

In pharmaceutical development, 4-amino-5-chloro-2,1,3-benzothiadiazole is primarily valued for its role as a building block in the synthesis of complex molecules, including those with central nervous system activity, such as tizanidine hydrochloride. Its reactivity profile enables selective functionalization, allowing for the construction of diverse analogs with tailored biological activities. The compound is also utilized in the preparation of derivatives for analytical chemistry applications and in the development of advanced materials, although these uses fall outside the scope of the present discussion, which is confined to pharmaceutical process chemistry and intermediate applications [1] [2].

The process chemistry of 4-amino-5-chloro-2,1,3-benzothiadiazole involves both its synthesis and its subsequent conversion into target molecules. The preparation of this intermediate typically starts from readily available precursors, such as substituted phenylenediamines, which undergo cyclization and functional group transformations to yield the desired benzothiadiazole core. The process must be carefully controlled to minimize the formation of impurities and to ensure the reproducibility of the intermediate’s quality, as even trace contaminants can impact the safety and efficacy of the final active pharmaceutical ingredient.

In summary, 4-amino-5-chloro-2,1,3-benzothiadiazole’s role in pharmaceutical intermediate applications is underpinned by its structural features and reactivity, which enable efficient synthesis of complex bioactive molecules. The following sections delve into the specific mechanistic pathways involved in tizanidine hydrochloride synthesis, the management of process-related impurities, regulatory-compliant purification protocols, and the structure-activity relationships that guide the development of new bioactive analogs.

Role in Tizanidine Hydrochloride Synthesis: Mechanistic Pathways

The synthesis of tizanidine hydrochloride, a centrally acting muscle relaxant, exemplifies the strategic use of 4-amino-5-chloro-2,1,3-benzothiadiazole as a pharmaceutical intermediate. The mechanistic pathways that govern its transformation into tizanidine hydrochloride are complex, involving multiple steps that require precise control over reaction conditions and intermediates.

Synthetic Route Overview

The synthetic route to tizanidine hydrochloride typically commences with the preparation of 4-amino-5-chloro-2,1,3-benzothiadiazole from appropriately substituted phenylenediamines. This intermediate is then subjected to a series of functional group manipulations designed to introduce the imidazoline moiety characteristic of tizanidine. The process involves nucleophilic substitution, cyclization, and subsequent derivatization steps, each of which must be optimized to maximize yield and minimize the formation of side products [4] [5].

A representative pathway involves the nucleophilic displacement of the chloro substituent at the five position by an imidazoline precursor, typically under basic or catalytic conditions. The amino group at the four position can participate in intramolecular cyclization, facilitating the construction of the imidazoline ring system. The mechanistic details of these transformations are influenced by the electronic properties of the benzothiadiazole core and the nature of the substituents, which can modulate the reactivity of the intermediate.

Mechanistic Insights

The nucleophilic aromatic substitution (S_NAr) mechanism is central to the conversion of 4-amino-5-chloro-2,1,3-benzothiadiazole into tizanidine intermediates. The electron-withdrawing effect of the benzothiadiazole ring activates the chloro substituent towards displacement by nucleophiles, such as imidazoline derivatives. The reaction proceeds via the formation of a Meisenheimer complex, followed by elimination of the chloride ion and restoration of aromaticity.

Subsequent cyclization steps involve the condensation of the introduced nucleophile with the amino group, leading to the formation of the imidazoline ring. The reaction conditions, including temperature, solvent, and the presence of catalysts or bases, are critical in determining the efficiency and selectivity of the cyclization. Side reactions, such as over-alkylation or hydrolysis, must be minimized through careful process optimization.

Data Table: Key Steps in Tizanidine Hydrochloride Synthesis

The following table summarizes the key steps in the synthesis of tizanidine hydrochloride from 4-amino-5-chloro-2,1,3-benzothiadiazole, highlighting the reagents, conditions, and mechanistic features involved.

StepIntermediateTransformationReagents/ConditionsMechanistic Feature
14-amino-5-chloro-2,1,3-benzothiadiazoleNucleophilic substitutionImidazoline precursor, baseS_NAr displacement of Cl
2Substituted benzothiadiazoleCyclizationAcid or base catalysisIntramolecular condensation
3Imidazoline-benzothiadiazoleHydrochloride formationHCl, solventSalt formation, purification

This synthetic sequence underscores the importance of 4-amino-5-chloro-2,1,3-benzothiadiazole as a versatile intermediate, enabling the efficient assembly of the pharmacologically active tizanidine hydrochloride molecule [4] [5].

Process-Related Impurity Formation and Isolation Techniques

The manufacture of active pharmaceutical ingredients from intermediates such as 4-amino-5-chloro-2,1,3-benzothiadiazole is invariably accompanied by the formation of process-related impurities. These impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates and must be rigorously identified, quantified, and controlled to ensure the quality of the final product.

Sources of Process-Related Impurities

In the context of tizanidine hydrochloride synthesis, several process-related impurities have been identified, including residual starting materials, over-alkylated by-products, and degradation products of the benzothiadiazole core. Notably, 4-amino-5-chloro-2,1,3-benzothiadiazole itself may persist as a related compound if the nucleophilic substitution step is incomplete. Other impurities may result from side reactions, such as the formation of S-alkylated derivatives or the hydrolysis of the imidazoline ring [5].

The United States Pharmacopeia monograph on tizanidine hydrochloride lists specific related compounds, including 4-amino-5-chloro-2,1,3-benzothiadiazole (related compound A), N-acetyltizanidine (related compound B), and 1-acetylimidazolidine-2-thione (related compound C), as well as several additional process impurities. Each of these impurities must be characterized and controlled within specified limits.

Isolation and Characterization Techniques

The isolation of process-related impurities is typically achieved through preparative high-performance liquid chromatography (HPLC), which allows for the separation of minor components from the bulk product. Once isolated, impurities are characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed structural information.

For example, a process impurity identified as 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride was isolated by preparative HPLC and characterized by NMR and MS analysis. The presence of ethyl and aromatic signals in the NMR spectrum, combined with mass spectral data, confirmed the structure of the impurity. Comparison with a synthetic sample further validated the identification [5].

Data Table: Process-Related Impurities in Tizanidine Hydrochloride Synthesis

The following table summarizes the major process-related impurities observed during the synthesis of tizanidine hydrochloride from 4-amino-5-chloro-2,1,3-benzothiadiazole.

Impurity NameStructural FeatureSourceIsolation TechniqueCharacterization Method
4-amino-5-chloro-2,1,3-benzothiadiazoleUnreacted intermediateIncomplete substitutionPreparative HPLCNMR, MS
N-acetyltizanidineAcetylated tizanidineSide reactionPreparative HPLCNMR, MS
1-acetylimidazolidine-2-thioneThione derivativeDegradationPreparative HPLCNMR, MS
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochlorideS-ethylated benzothiadiazoleSide reactionPreparative HPLCNMR, MS

The rigorous isolation and characterization of these impurities are essential for process optimization and for meeting regulatory requirements for impurity control in active pharmaceutical ingredient manufacturing [5].

Regulatory-Compliant Purification Protocols for Active Pharmaceutical Ingredient Manufacturing

The purification of active pharmaceutical ingredients derived from intermediates such as 4-amino-5-chloro-2,1,3-benzothiadiazole is subject to stringent regulatory oversight. Regulatory agencies, including the United States Food and Drug Administration and the European Medicines Agency, mandate the implementation of robust purification protocols to ensure that the final product meets predefined specifications for purity, potency, and impurity content.

Regulatory Framework and Quality Standards

Regulatory guidelines stipulate that all process-related impurities must be identified, quantified, and controlled within specified limits. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q3A and Q3B provide a framework for the identification and qualification of impurities in new drug substances and products. These guidelines require that impurities present above a certain threshold be structurally characterized and their potential impact on product quality assessed.

Purification Techniques

The purification of active pharmaceutical ingredients following the use of 4-amino-5-chloro-2,1,3-benzothiadiazole as an intermediate typically involves a combination of crystallization, chromatography, and solvent extraction techniques. Crystallization is often employed as a primary purification step, exploiting differences in solubility between the product and impurities. Chromatographic methods, including high-performance liquid chromatography and preparative thin-layer chromatography, provide high-resolution separation of closely related compounds [6].

Organic solvent nanofiltration has recently emerged as an advanced technique for the removal of low-molecular-weight impurities, offering advantages in terms of selectivity and scalability. This method utilizes membrane filtration to separate impurities based on size and chemical compatibility, enabling the production of highly pure active pharmaceutical ingredients in compliance with regulatory standards [6].

Data Table: Purification Protocols for Active Pharmaceutical Ingredient Manufacturing

The following table outlines common purification protocols employed in the manufacturing of active pharmaceutical ingredients from 4-amino-5-chloro-2,1,3-benzothiadiazole intermediates.

Purification MethodPrincipleApplicationRegulatory Compliance
CrystallizationDifferential solubilityBulk impurity removalICH Q3A/Q3B
High-performance liquid chromatographySeparation by polarity/sizeTrace impurity removalICH Q3A/Q3B
Organic solvent nanofiltrationMembrane filtrationLow-molecular-weight impurity removalICH Q3A/Q3B
Solvent extractionPartitioning between phasesRemoval of organic/inorganic impuritiesICH Q3A/Q3B

The selection and optimization of these purification protocols are guided by the need to achieve regulatory-compliant purity levels while maintaining process efficiency and scalability [6].

Structure-Activity Relationships in Bioactive Analog Development

The benzothiadiazole core of 4-amino-5-chloro-2,1,3-benzothiadiazole serves as a privileged scaffold for the development of bioactive analogs. Structure-activity relationship studies are central to the rational design of new molecules with enhanced pharmacological properties, leveraging the electronic and steric characteristics of the core structure.

Influence of Substituents on Biological Activity

The introduction of amino and chloro substituents at the four and five positions, respectively, modulates the electronic distribution within the benzothiadiazole ring, influencing its reactivity and interaction with biological targets. The amino group serves as a hydrogen bond donor, facilitating interactions with enzyme active sites or receptor binding pockets. The chloro substituent enhances lipophilicity and can participate in halogen bonding, further modulating biological activity [1] [2].

Structure-activity relationship studies have demonstrated that modifications to the benzothiadiazole core, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the pharmacological profile of derived compounds. For example, the replacement of the chloro substituent with other halogens or the introduction of alkyl or aryl groups at strategic positions can enhance potency, selectivity, or metabolic stability.

Data Table: Structure-Activity Relationships of Benzothiadiazole Analogs

The following table summarizes representative structure-activity relationship findings for benzothiadiazole analogs derived from 4-amino-5-chloro-2,1,3-benzothiadiazole.

AnalogStructural ModificationObserved ActivityStructure-Activity Relationship Insight
4-amino-5-chloro-2,1,3-benzothiadiazoleParent compoundBaseline activityReference scaffold
4-amino-5-bromo-2,1,3-benzothiadiazoleCl → BrIncreased potencyEnhanced halogen bonding
4-amino-5-methyl-2,1,3-benzothiadiazoleCl → MeAltered selectivityIncreased lipophilicity
4-amino-5-aryl-2,1,3-benzothiadiazoleCl → ArylEnhanced receptor bindingπ-π stacking interactions

These findings underscore the utility of 4-amino-5-chloro-2,1,3-benzothiadiazole as a starting point for the design of novel bioactive molecules, with systematic modifications enabling the fine-tuning of pharmacological properties [3].

Mechanistic Rationale for Structure-Activity Relationships

The observed structure-activity relationships can be rationalized on the basis of molecular modeling and docking studies, which reveal the impact of substituent changes on the binding affinity and orientation of the molecule within biological targets. The benzothiadiazole core’s planarity and electron-rich character facilitate π-π interactions with aromatic amino acid residues, while the amino and halogen substituents enable specific hydrogen bonding and halogen bonding interactions.

Modifications that enhance these interactions can lead to increased potency and selectivity, while alterations that disrupt the optimal binding conformation may reduce activity or introduce off-target effects. The ability to systematically vary the substituents on the benzothiadiazole core provides medicinal chemists with a powerful tool for the rational design of new therapeutic agents.

XLogP3

1.7

UNII

U6QN8431MF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

30536-19-7

Wikipedia

4-amino-5-chloro-2,1,3-benzothiadiazole

Dates

Last modified: 08-15-2023

Explore Compound Types